DBDAD as a Quantitatively Validated Model Compound for Nylon 66 Catalytic Hydrotreatment: Rate Ratios and Activation Energy
In a direct head-to-head catalytic hydrotreatment study over sulfided NiMo/Al₂O₃, N,N'-dibutylhexanediamide (DBDAD) served as the defined small-molecule surrogate for Nylon 66. At 280 °C and 53 bar H₂, DBDAD conversion followed near-zero-order kinetics and exhibited an initial rate ratio of hydrodeoxygenation to hydrodenitrogenation (r(DO)/r(DN)) of 1.38. This ratio shifted to 0.69 at 320 °C, demonstrating a temperature-dependent selectivity switch towards denitrogenation that is quantitatively distinct from the behaviour of Nylon 66 itself, which showed an r(DO)/r(DN) of 1.6 at 300 °C [1]. The apparent activation energy for DBDAD conversion was determined to be 173 kJ·mol⁻¹, with activation energies of 146 kJ·mol⁻¹ and 193 kJ·mol⁻¹ for the initial DO and DN pathways, respectively [1]. These values are consistent with activation energies reported for HDN of nitrogen-containing heterocycles (122–174 kJ·mol⁻¹) and provide a kinetic benchmark that shorter-chain dialkyl diamides have not been demonstrated to replicate.
| Evidence Dimension | Initial rate ratio r(DO)/r(DN) and apparent activation energy (Eₐ) under catalytic hydrotreatment |
|---|---|
| Target Compound Data | DBDAD: r(DO)/r(DN) = 1.38 (280 °C) → 0.69 (320 °C); Eₐ = 173 kJ·mol⁻¹; Eₐ(DO) = 146 kJ·mol⁻¹; Eₐ(DN) = 193 kJ·mol⁻¹ |
| Comparator Or Baseline | Nylon 66: r(DO)/r(DN) = 1.6 at 300 °C; complete conversion in 6 h vs. ~50% for DBDAD under identical conditions (300 °C, 53 bar H₂, n-C₁₄ solvent) |
| Quantified Difference | DBDAD r(DO)/r(DN) is 1.38–0.69 (280–320 °C) vs. Nylon 66 1.6 (300 °C); DBDAD conversion is approximately half that of Nylon 66 at 300 °C, consistent with a molecular-weight-dependent adsorption effect |
| Conditions | Stirred batch reactor, sulfided NiMo/Al₂O₃ catalyst, 53 bar H₂, 280–320 °C, tetradecane solvent |
Why This Matters
These kinetic parameters provide the only published quantitative benchmark for polyamide hydrotreatment model-compound selection, enabling researchers to validate reactor models and catalyst performance with a well-characterised, commercially available diamide that reproduces key features of PA66 chemistry without confounding polymer effects.
- [1] Yang, B., Zhu, C., Gutiérrez, O. Y., Kim, S., & Wang, H. (2026). Hydrotreatment of Nylon 66 and Amide Model Compounds Over Sulfided NiMo Catalysts. ChemCatChem, e70774. View Source
